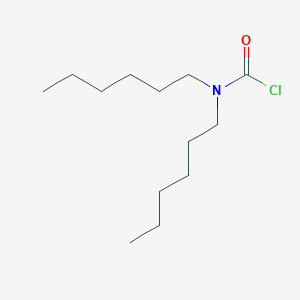
Molybdenum metallic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum is a silvery-gray, refractory metal belonging to Group 6 of the periodic table. It is characterized by its high melting point of 2623°C and its ability to withstand extreme temperatures without significant expansion or softening . Molybdenum is not found free in nature but is extracted from minerals such as molybdenite (molybdenum disulfide, MoS₂), wulfenite (lead molybdate, PbMoO₄), and powellite (calcium molybdate, CaMoO₄) .
準備方法
Synthetic Routes and Reaction Conditions: Molybdenum is typically produced by the reduction of molybdenum trioxide (MoO₃) with hydrogen: [ \text{MoO}_3 + 3\text{H}_2 \rightarrow \text{Mo} + 3\text{H}_2\text{O} ] This reaction occurs at high temperatures, typically around 1000°C .
Industrial Production Methods: In industrial settings, molybdenum is often produced through the aluminothermic reduction of molybdenum trioxide with aluminum: [ 3\text{MoO}_3 + 2\text{Al} \rightarrow 3\text{Mo} + \text{Al}_2\text{O}_3 ] This method is used to produce ferromolybdenum, an alloy containing at least 60% molybdenum, which is then used in steel production .
Types of Reactions:
Oxidation: Molybdenum reacts with oxygen at elevated temperatures to form molybdenum trioxide (MoO₃): [ 2\text{Mo} + 3\text{O}_2 \rightarrow 2\text{MoO}_3 ]
Reduction: Molybdenum trioxide can be reduced by hydrogen to produce metallic molybdenum.
Substitution: Molybdenum can form various compounds through substitution reactions with halogens and other elements.
Common Reagents and Conditions:
Oxidation: Requires oxygen and high temperatures (500-600°C).
Reduction: Uses hydrogen gas at high temperatures (1000°C).
Substitution: Involves halogens like fluorine, chlorine, and bromine, often at elevated temperatures.
Major Products:
Oxidation: Molybdenum trioxide (MoO₃)
Reduction: Metallic molybdenum (Mo)
Substitution: Various molybdenum halides (e.g., MoCl₅, MoF₆).
科学的研究の応用
Molybdenum has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in petroleum refining and chemical synthesis.
Biology: Essential trace element in enzymes such as xanthine oxidase, aldehyde oxidase, and sulfite oxidase.
Medicine: Investigated for its potential in cancer treatment and as an antimicrobial agent.
Industry: Used in the production of high-strength steel alloys, electrical contacts, and filaments
作用機序
Molybdenum acts as a cofactor for several enzymes, facilitating redox reactions. It is involved in the catalytic cycles of enzymes like xanthine oxidase, which converts hypoxanthine to xanthine and then to uric acid. Molybdenum’s ability to change oxidation states (Mo(IV), Mo(V), Mo(VI)) allows it to transfer electrons efficiently .
類似化合物との比較
Tungsten (W): Similar in chemical properties and used in high-temperature applications.
Chromium (Cr): Shares some chemical properties but is more commonly used in stainless steel production.
Vanadium (V): Used in steel alloys and has similar catalytic properties.
Uniqueness: Molybdenum’s high melting point, excellent thermal conductivity, and ability to form stable compounds with various oxidation states make it unique among transition metals. Its role as an essential trace element in biological systems further distinguishes it from other refractory metals .
特性
CAS番号 |
22541-87-3 |
|---|---|
分子式 |
Mo+2 |
分子量 |
95.95 g/mol |
IUPAC名 |
molybdenum(2+) |
InChI |
InChI=1S/Mo/q+2 |
InChIキー |
MMVYPOCJESWGTC-UHFFFAOYSA-N |
正規SMILES |
[Mo+2] |
melting_point |
2622 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


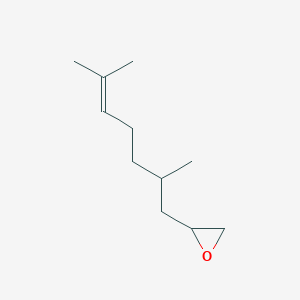
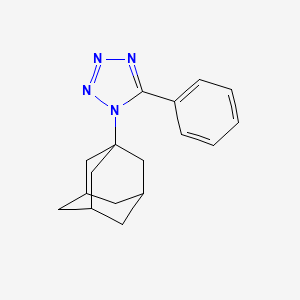

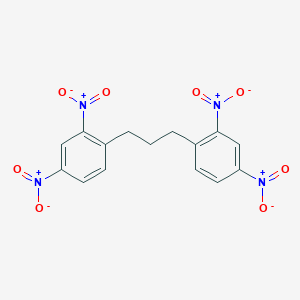
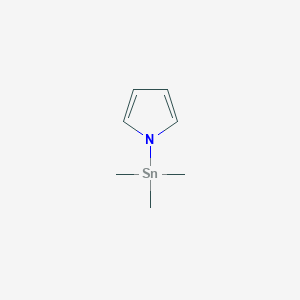
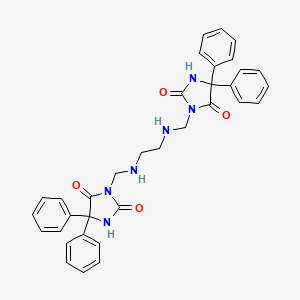
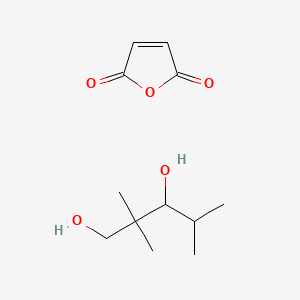
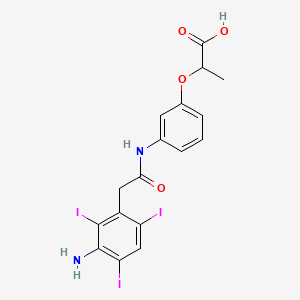
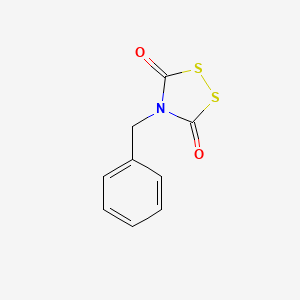
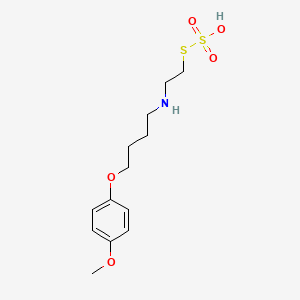
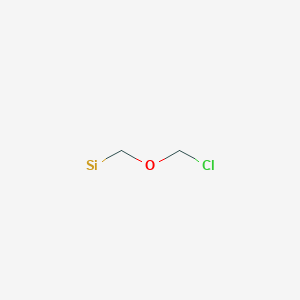
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

